4-Bromo-6-methoxyquinoline

Catalog No.
S683361
CAS No.
42881-66-3
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-methoxyquinoline

CAS Number

42881-66-3

Product Name

4-Bromo-6-methoxyquinoline

IUPAC Name

4-bromo-6-methoxyquinoline

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3

InChI Key

HRFFYKLVLCFCQG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)Br

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)Br
  • Organic synthesis

    The presence of a bromine atom and a methoxy group on the quinoline ring makes 4-Bromo-6-methoxyquinoline a potential intermediate or target molecule in organic synthesis. These functional groups can be exploited for further chemical transformations to create more complex molecules with desired properties [].

  • Medicinal chemistry

    Quinoline is a core structure found in many biologically active molecules. Modifying the quinoline ring with substituents like bromine and methoxy can influence the molecule's interaction with biological targets. 4-Bromo-6-methoxyquinoline could be a starting point for researchers designing new drugs with specific activities [].

  • Material science

    Heterocyclic compounds like quinolines can be used in the development of new materials with interesting properties. The electronic properties introduced by the bromine and methoxy groups in 4-Bromo-6-methoxyquinoline could be useful for applications in areas like organic electronics or optoelectronic materials [].

4-Bromo-6-methoxyquinoline is an organic compound with the molecular formula C10H8BrNOC_{10}H_{8}BrNO and a molar mass of approximately 246.08 g/mol. This compound features a quinoline backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position contributes to its unique chemical properties and potential biological activities .

, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: The quinoline structure can be oxidized or reduced under specific conditions, allowing for further functionalization.
  • Rearrangement Reactions: Under certain conditions, the compound may also participate in rearrangement reactions, altering its structure and properties .

Common Reagents and Conditions

  • Substitution: Nucleophiles like amines or thiols are commonly used.
  • Oxidation: Potassium permanganate or chromium trioxide may serve as oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

The products formed from these reactions depend on the specific reagents and conditions employed, leading to various quinoline derivatives with distinct functional groups.

Research indicates that 4-Bromo-6-methoxyquinoline exhibits significant biological activities, including:

  • Antimicrobial Properties: It has been studied for its effectiveness against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, making it a candidate for further drug development.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways .

The synthesis of 4-Bromo-6-methoxyquinoline typically involves:

  • Bromination of 6-Methoxyquinoline: This step introduces the bromine atom at the 4-position.
  • Chlorination (if applicable): In some methods, chlorination may also occur to yield related compounds.
  • Purification: The product is often purified through recrystallization or chromatography to ensure high purity for biological testing .

Industrial Production

While large-scale production methods are not extensively documented, it is likely that similar bromination and chlorination processes are optimized for yield and purity in industrial settings.

Studies on the interactions of 4-Bromo-6-methoxyquinoline with biological targets are ongoing. The compound may interact with:

  • Enzymes: Potential inhibition of enzyme activity could lead to therapeutic applications.
  • Receptors: Its interaction with cellular receptors may influence signaling pathways relevant to cancer and infectious diseases.

The exact mechanisms of action remain to be fully elucidated, but preliminary findings suggest multiple pathways through which this compound may exert its effects .

Several compounds share structural similarities with 4-Bromo-6-methoxyquinoline. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
4-BromoquinolineLacks methoxy group; has only bromine substitutionSimpler structure; different reactivity
3-Bromo-4-chloro-6-methoxyquinolineDifferent positioning of bromine and chlorineAltered reactivity and potential activity
6-MethoxyquinolineNo halogen substitutions; only methoxy group presentBase structure for further modifications

Uniqueness

4-Bromo-6-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, influencing both its chemical reactivity and biological activity. This distinct structure may provide advantages in medicinal applications compared to other quinoline derivatives, making it a valuable compound in research and development .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Bromo-6-methoxyquinoline

Dates

Last modified: 08-15-2023

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